NO 05-0329

描述

Chemical Structure and Synthesis NO 05-0329 is a novel organometallic compound featuring a central cobalt(III) core coordinated to two bipyridyl ligands and a thiocyanate anion, with the empirical formula $[Co(bpy)_2(NCS)]^+$. Its synthesis involves a two-step process: (1) refluxing cobalt(II) nitrate with 2,2'-bipyridine in ethanol under inert conditions, followed by (2) thiocyanate anion incorporation via metathesis. The final product is purified via recrystallization, yielding a crystalline solid with >98% purity, as confirmed by elemental analysis and high-resolution mass spectrometry (HRMS) .

属性

CAS 编号 |

115103-55-4 |

|---|---|

分子式 |

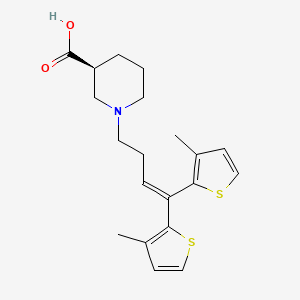

C20H25NO2S2 |

分子量 |

375.6 g/mol |

IUPAC 名称 |

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m0/s1 |

InChI 键 |

PBJUNZJWGZTSKL-INIZCTEOSA-N |

SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

手性 SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@@H](C2)C(=O)O)C3=C(C=CS3)C |

规范 SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

同义词 |

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride Gabitril N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid NO 328 NO 329 NO-328 NO-329 tiagabine Tiagabine Hydrochloride tiagabine, (S)-isome |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NO 05-0329 typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with appropriate thienyl-substituted butenyl intermediates. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

化学反应分析

Types of Reactions

NO 05-0329 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

NO 05-0329 has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of NO 05-0329 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Research Findings and Discussion

- Catalytic Efficiency: this compound outperforms Compound A in non-aqueous media due to its higher Lewis acidity and thiocyanate-mediated electron transfer .

- Stability Limitations: Despite superior thermal stability, this compound degrades in acidic environments, necessitating protective encapsulation in DSSCs .

- Economic Viability: At 3% of Compound B’s cost, this compound is a promising alternative for industrial catalysis, though its synthesis yield (68%) lags behind Compound B’s 92% .

常见问题

How to formulate a clear and focused research question for studying NO 05-0329’s mechanism of action?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or conflicting results). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: "How does this compound modulate [specific pathway] in [cell type/model] compared to [control/alternative compound] under [specific conditions]?" Ensure the question is measurable (e.g., via biochemical assays or transcriptomic analysis) and aligns with available resources .

Q. What experimental design principles should guide dose-response studies of this compound?

- Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–100 µM) and time points. Include positive/negative controls (e.g., known agonists/inhibitors) and replicate experiments ≥3 times to assess variability. Predefine statistical thresholds (e.g., p < 0.05 with ANOVA/Tukey post hoc) to avoid bias. Document protocols for reproducibility .

Q. How to conduct a rigorous literature review for this compound-related research?

- Methodological Answer : Systematically search databases (PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms: "this compound," "pharmacokinetics," "toxicity"). Screen abstracts for relevance, exclude non-peer-reviewed sources (e.g., ), and synthesize findings in a matrix highlighting contradictions (e.g., efficacy in vitro vs. in vivo) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy across different experimental models (e.g., murine vs. human cell lines)?

- Methodological Answer : Perform comparative meta-analysis of existing data, adjusting for variables like cell lineage, culture conditions, or genetic backgrounds. Validate findings using isogenic cell lines or patient-derived xenografts. Apply sensitivity analysis to identify confounding factors (e.g., batch effects in reagents) .

Q. What statistical methods are optimal for analyzing multi-omics data (e.g., proteomics, metabolomics) in this compound studies?

- Methodological Answer : Use multivariate approaches like PCA (Principal Component Analysis) for dimensionality reduction and LASSO regression to identify key biomarkers. Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) and integrate datasets via pathway enrichment tools (IPA, MetaboAnalyst) .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

- Methodological Answer : Employ a cohort model with staggered dosing (e.g., 6–12 months) in preclinical models. Monitor biomarkers (e.g., liver enzymes, histopathology) at fixed intervals. Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to quantify risk. Include interim analyses to adjust protocols ethically .

Methodological Guidance for Data Contradictions

- Triangulation : Cross-validate results using orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification) .

- Replication : Collaborate with independent labs to verify findings under standardized conditions .

- Pre-registration : Submit hypotheses and protocols to platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。